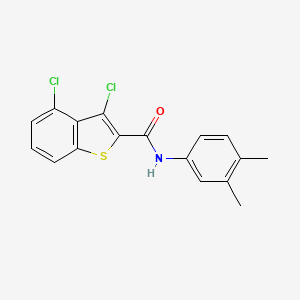![molecular formula C26H25N3O3S2 B11148150 3-[(5Z)-5-({3-[2-methyl-5-(propan-2-yl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11148150.png)
3-[(5Z)-5-({3-[2-methyl-5-(propan-2-yl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5Z)-5-({3-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID is a complex organic compound that features a unique combination of pyrazole, thiazolidine, and propanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-({3-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the thiazolidine ring via condensation reactions.
- Attachment of the propanoic acid group through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl groups or double bonds within the structure.
Substitution: Various substitution reactions can occur, especially on the aromatic rings or at the reactive sites of the pyrazole and thiazolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Biological Probes: Utilized in studying biological pathways and mechanisms.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents:
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-({3-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of specific genes.
Comparison with Similar Compounds
Similar Compounds
- **3-[(5Z)-5-({3-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
- **3-[(5Z)-5-({3-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID
Uniqueness
The uniqueness of 3-[(5Z)-5-({3-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H25N3O3S2 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
3-[(5Z)-5-[[3-(2-methyl-5-propan-2-ylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C26H25N3O3S2/c1-16(2)18-10-9-17(3)21(13-18)24-19(15-29(27-24)20-7-5-4-6-8-20)14-22-25(32)28(26(33)34-22)12-11-23(30)31/h4-10,13-16H,11-12H2,1-3H3,(H,30,31)/b22-14- |
InChI Key |
HTRGISJXWCFPSG-HMAPJEAMSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol](/img/structure/B11148071.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11148083.png)
![methyl 5-methyl-4-[8-methyl-7-propoxy-4-thioxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B11148087.png)
![(4Z)-5-methyl-4-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11148098.png)
![2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol](/img/structure/B11148104.png)
![Methyl (3Z)-4-{2,8-dimethylimidazo[1,2-A]pyridin-3-YL}-4-hydroxy-2-oxobut-3-enoate](/img/structure/B11148108.png)
![1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148113.png)
![7,9,10-Trimethyl-5H-benzo[C]furo[3,2-G]chromen-5-one oxime](/img/structure/B11148129.png)
![2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide](/img/structure/B11148134.png)
![9,10-Dimethyl-5H-benzo[C]furo[3,2-G]chromen-5-one oxime](/img/structure/B11148137.png)

![(2R)-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(4-hydroxyphenyl)ethanoic acid](/img/structure/B11148158.png)
![7-[(2-bromobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B11148165.png)
![N-phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B11148169.png)
